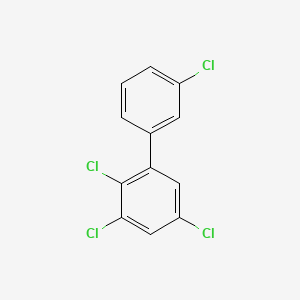

2,3,3',5-Tetrachlorobiphenyl

Description

Classification as a Specific PCB Congener and Isomer

2,3,3',5-Tetrachlorobiphenyl is a specific congener of the polychlorinated biphenyl (B1667301) family. PCBs are composed of a biphenyl structure, which consists of two connected benzene (B151609) rings, where hydrogen atoms can be substituted by up to ten chlorine atoms. The term "congener" refers to any single, unique, well-defined chemical compound in the PCB category. The specific arrangement of chlorine atoms on the biphenyl structure defines the congener. In the case of this compound, there are four chlorine atoms attached to the biphenyl backbone at the 2, 3, 3', and 5 positions. This precise isomeric structure distinguishes it from other tetrachlorobiphenyls and the other 208 possible PCB congeners.

| Property | Value |

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 291.99 g/mol |

| CAS Number | 63109 |

Global Research Significance as a Persistent Organic Pollutant (POP)

Like all PCBs, this compound is classified as a Persistent Organic Pollutant (POP). POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. The low reactivity and high chemical stability that made PCBs useful for industrial applications also contribute to their environmental longevity. researchgate.net They are resistant to degradation and can be transported over long distances in the atmosphere, leading to their presence in even the most remote regions of the world. researchgate.net The global distribution and potential for bioaccumulation in organisms, including humans, have made this compound and other PCBs a significant focus of international research and regulation under conventions such as the Stockholm Convention on Persistent Organic Pollutants. wikipedia.org

Historical Trajectory and Current Research Imperatives for PCB Compounds

The history of PCBs dates back to the late 19th century, with large-scale production beginning in the early 1930s. researchgate.net They were widely used in a variety of industrial applications, including as coolants and insulating fluids for transformers and capacitors, and as plasticizers in paints and sealants. researchgate.net Early indications of the harmful effects of PCBs on workers emerged in the 1930s. nih.gov By the 1960s, the widespread environmental contamination and presence of PCBs in wildlife and humans became evident. nih.gov In response to growing concerns about their toxicity and persistence, the United States banned the production of PCBs in 1979 under the Toxic Substances Control Act. researchgate.net

Despite the ban on production, the legacy of PCB use continues to pose environmental challenges. An estimated 1.2 million tons of PCBs were produced globally, with a significant portion still present in products, landfills, and the environment. wikipedia.org Current research imperatives for PCBs, including this compound, are multifaceted. A primary focus is on understanding the long-term environmental fate and transport of these compounds, including their movement through soil, water, and air. researchgate.netnih.gov Researchers are also investigating the mechanisms of bioaccumulation and biomagnification in food chains. Furthermore, a significant area of ongoing research is the development and refinement of remediation technologies to clean up contaminated sites and mitigate the ongoing risks posed by these persistent pollutants.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDBTLFALXRTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074210 | |

| Record name | 2,3,3',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-67-8 | |

| Record name | 2,3,3',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13C1Q0VB7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Research and Fate of 2,3,3 ,5 Tetrachlorobiphenyl

Environmental Distribution and Source Apportionment Studies

Polychlorinated biphenyls (PCBs) are synthetic organic chemicals that have become widespread environmental contaminants due to their extensive industrial use and improper disposal. researchgate.net As a specific congener, 2,3,3',5-tetrachlorobiphenyl (PCB 69) is subject to the same transport and distribution mechanisms that govern the environmental fate of all PCBs. researchgate.net These compounds are found in various environmental compartments, including air, water, soil, and sediments. researchgate.net Human activities are the sole source of PCBs in the environment, leading to higher concentrations in industrialized areas. researchgate.net

Occurrence in Aquatic Systems (Water and Sediment)

Once released into the environment, PCBs, including this compound, inevitably find their way into aquatic ecosystems. epa.gov Due to their hydrophobic nature and low water solubility, which decreases with increasing chlorine content, PCBs readily adsorb to organic matter, sediments, and soils. epa.govwaterquality.gov.au This leads to their accumulation in the sediment of rivers, lakes, and oceans, which act as major reservoirs for these persistent pollutants. epa.govnih.gov

While a significant portion of PCBs in aquatic environments is bound to sediment, they can also be found in the water column. epa.gov Water column concentrations are a key factor in assessing the success of remediation efforts as they influence the bioavailability of these compounds to aquatic organisms and their potential for transport to other locations. epa.gov In some monitored locations, a seasonal trend in water column PCB concentrations has been observed, with lower levels in the winter and higher concentrations in the late spring and early summer. epa.gov This is thought to be due to a combination of increased biological activity in sediments, weaker sorption at higher temperatures, and greater groundwater flux. epa.gov

Successful remediation of PCB-contaminated sediments has been shown to significantly reduce PCB concentrations in both the water column and fish tissue. nih.gov For instance, a time-critical removal action at a former mill pond resulted in a reduction of average surface water concentrations at the downstream end from 0.11 µg/L before the action to 0.0025 µg/L after. nih.gov

Pre- and Post-Remediation PCB Concentrations in an Aquatic System

| Matrix | Pre-TCRA Concentration | Post-TCRA Concentration |

|---|---|---|

| Surface Sediment (instream and formerly inundated) | 83 mg/kg | 0.26 mg/kg |

| Instream Surface Sediment | 27 mg/kg | Not specified |

| Surface Water (downstream) | 0.11 µg/L | 0.0025 µg/L |

Presence in Terrestrial Environments (Soil and Air)

Terrestrial environments, particularly soil, are significant sinks for PCBs. epa.gov Contamination of soil can occur through various pathways, including atmospheric deposition and the weathering of PCB-containing materials. nih.gov For example, buildings constructed with caulking containing high concentrations of PCBs have been identified as sources of soil contamination in their immediate vicinity. nih.gov Studies have found soil PCB concentrations ranging from 3.3 to 34 mg/kg around such buildings. nih.gov

PCBs are also present in both indoor and outdoor air, making inhalation a significant route of exposure for humans. nih.gov Indoor air concentrations can be particularly elevated in older buildings containing materials such as PCB-laden caulking and paints. nih.gov The volatilization of PCBs from contaminated soils can also contribute to their presence in the air, creating a potential exposure pathway for humans and animals. theberkshireedge.comosti.gov The concentration of PCBs in the air can vary, with some landfills having levels as high as 25 ng/m³, and even higher levels have been observed during the demolition of contaminated structures. theberkshireedge.com

Atmospheric Transport and Deposition Dynamics

The physical and chemical properties of PCBs allow them to undergo long-range atmospheric transport, resulting in their global distribution, even to remote regions where they were never used. nilu.noresearchgate.net This transport is driven by a process of volatilization from contaminated surfaces (e.g., soil, water) into the atmosphere, followed by deposition back to terrestrial and aquatic environments. ntnu.no

This cycle of volatilization and deposition is influenced by temperature, leading to a phenomenon known as the "grasshopper effect," where PCBs migrate from warmer to colder regions. ntnu.no In warmer climates, the higher temperatures favor the evaporation of PCBs into the atmosphere. ntnu.no These airborne compounds are then transported by wind currents to cooler, higher latitude regions where lower temperatures promote their deposition. ntnu.no This process contributes to the accumulation of PCBs in polar regions. ntnu.no Climate change and rising global temperatures may enhance the volatilization of PCBs, potentially increasing their mobility and circulation in the environment. ntnu.no

Environmental Persistence and Degradation Pathways

The persistence of PCBs in the environment is a result of their chemical stability and resistance to degradation. wikipedia.org The number and position of chlorine atoms on the biphenyl (B1667301) structure influence the persistence of individual congeners, with higher chlorinated biphenyls generally being more resistant to breakdown. epa.gov

Abiotic Degradation Research

One of the primary abiotic degradation pathways for PCBs is photodegradation, induced by sunlight. nih.gov This process is influenced by several factors, including the structure of the PCB congener, the presence of catalysts, the nature of the solvent, and the presence of oxidants. nih.gov Research has shown that the photodegradation of PCBs can be enhanced in the presence of catalysts like titanium dioxide (TiO₂) and oxidants such as hydrogen peroxide (H₂O₂). nih.govmdpi.com

The position of the chlorine atoms on the biphenyl rings affects the rate of photodegradation. nih.gov Generally, the reactivity of chlorine atoms to photolytic removal is in the order of ortho > meta > para. nih.gov In some studies, the degradation of highly chlorinated PCBs has shown a tendency to lose chlorine atoms from the meta or para positions. nih.gov The efficiency of photodegradation can be significantly increased in micellar environments formed by surfactants, which can enhance the aqueous solubility of PCBs and alter the dechlorination pathways. uws.ac.uk

Biogeochemical Cycling Investigations

Microbial degradation plays a crucial role in the breakdown of PCBs in the environment. researchgate.net This process involves a variety of microorganisms, including bacteria and fungi, and can occur under both aerobic and anaerobic conditions. wikipedia.orgresearchgate.net

Under anaerobic conditions, a key process is reductive dechlorination, where microorganisms remove chlorine atoms from the biphenyl structure. researchgate.net This process is particularly important for the breakdown of highly chlorinated PCBs, which are often dechlorinated to lower chlorinated congeners. researchgate.net These less chlorinated biphenyls can then be further degraded by aerobic microorganisms. wikipedia.org The position of chlorine removal during anaerobic dechlorination can be specific, with some microbial cultures showing preferential removal of ortho, meta, or para chlorines. nih.gov For example, bacterial enrichment cultures from Baltimore Harbor sediments were found to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (B164875), initially forming both meta and ortho dechlorination products, with subsequent transfers leading to exclusively ortho dechlorination. nih.govnih.gov

Aerobic degradation of PCBs typically involves the biphenyl degradation pathway, where enzymes break down the biphenyl structure. nih.gov A variety of bacteria, including species of Rhodococcus, Luteibacter, and Williamsia, have been identified as capable of degrading PCBs. nih.gov Some of these bacteria have broad congener specificities and can degrade a range of PCBs. nih.gov The presence of certain plants can stimulate the growth and activity of PCB-degrading bacteria in the soil. nih.gov

Microorganisms Involved in PCB Degradation

| Microorganism Type | Genus/Species Examples | Degradation Condition | Key Process |

|---|---|---|---|

| Bacteria | Rhodococcus, Luteibacter, Williamsia, Pseudomonas aeruginosa, Burkholderia xenovorans | Aerobic | Biphenyl degradation pathway |

| Bacteria | Various anaerobic bacteria | Anaerobic | Reductive dechlorination |

| Cyanobacteria | Anabaena PD-1 | Aerobic | Dechlorination and decomposition |

| Fungi | Not specified | Aerobic | Metabolism of dechlorinated PCBs |

In-depth Analysis of this compound's Environmental Journey Impeded by Lack of Specific Research Data

While the scientific community has extensively studied polychlorinated biphenyls (PCBs) as a class of persistent organic pollutants, a comprehensive examination of the environmental research and fate of the specific congener, this compound (PCB 53), is significantly hampered by a scarcity of focused research. Despite concerted efforts to locate detailed studies and quantitative data on its bioaccumulation and biomagnification, publicly accessible scientific literature lacks the specific information required for a thorough analysis as outlined.

The intricate dance of a chemical compound through an ecosystem, from its absorption by the simplest organisms to its concentration in top predators, is a critical area of environmental science. For this compound, understanding its behavior within ecological food webs is paramount to assessing its potential impact. However, the specific trophic transfer dynamics, accumulation studies, and interspecies variations in bioaccumulation for this particular compound remain largely undocumented in readily available research.

This data gap prevents the construction of detailed, interactive data tables that would illustrate the compound's journey through different trophic levels and compare its accumulation across various species. Such tables are crucial for visualizing the extent of biomagnification and for identifying species that may be at higher risk of accumulating toxic levels of this compound.

The absence of specific research findings on this compound underscores a broader challenge in the field of environmental toxicology: while much is known about PCBs as a group, the unique behaviors of each of the 209 congeners are not equally understood. This lack of congener-specific data limits the ability to conduct precise risk assessments and to develop targeted environmental management strategies.

Further research, including field studies that specifically measure the concentrations of this compound in a variety of organisms within a defined food web, is necessary to fill this knowledge void. Such studies would provide the essential data to fully comprehend the environmental research and fate of this specific PCB congener and its potential consequences for ecosystem health.

Metabolism and Biotransformation of 2,3,3 ,5 Tetrachlorobiphenyl

Mammalian Metabolism and Cytochrome P450 Enzyme System Involvement

The biotransformation of 2,3,3',5-tetrachlorobiphenyl in mammals is a critical area of study for understanding its persistence and potential biological effects. The primary enzymatic system responsible for its metabolism is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver. The metabolic processes primarily involve hydroxylation reactions, which are influenced by the specific P450 isoforms present and can vary significantly between species. This leads to the formation of various hydroxylated metabolites and is often followed by the induction of the very enzymes responsible for this transformation.

Hydroxylation Reactions and Formation of Hydroxylated Metabolites

The initial and rate-limiting step in the metabolism of many polychlorinated biphenyls (PCBs), including tetrachlorobiphenyls, is hydroxylation. This process introduces a hydroxyl group (-OH) onto the biphenyl (B1667301) structure, increasing its water solubility and facilitating its excretion from the body.

While specific studies on the hydroxylation of this compound are limited, research on the closely related isomer, 2,3',4',5-tetrachlorobiphenyl (B1594203), provides valuable insights. In studies using liver microsomes, this compound is metabolized to form hydroxylated derivatives such as 3-hydroxy- and 4-hydroxy-tetrachlorobiphenyls. nih.gov It is plausible that this compound undergoes similar hydroxylation reactions, resulting in various mono- and di-hydroxylated metabolites. The precise positions of hydroxylation on the this compound molecule would depend on the steric and electronic properties of the congener and the specific P450 isoforms involved.

Role of Specific Cytochrome P450 Isoforms in Biotransformation

The metabolism of tetrachlorobiphenyls is known to be mediated by specific cytochrome P450 isoforms. Research on 2,3',4',5-tetrachlorobiphenyl has demonstrated the involvement of several CYP enzymes.

For instance, in hamsters, CYP1A2 and CYP2A8 have been identified as being involved in the 4-hydroxylation of 2,3',4',5-tetrachlorobiphenyl. nih.gov Furthermore, studies on other TCB isomers have implicated CYP1A1 in their hydroxylation. nih.gov The metabolism of 2,3',4',5-tetrachlorobiphenyl is also mediated by both the CYP1A1 and CYP2B1 systems in reconstituted mixed function oxygenase systems. nih.gov Given the structural similarities, it is highly probable that these same or related P450 isoforms play a significant role in the biotransformation of this compound. The specific contribution of each isoform would determine the profile of hydroxylated metabolites formed.

Species-Specific Metabolic Variabilities

Significant differences in the metabolism of tetrachlorobiphenyls have been observed across different mammalian species, highlighting the importance of considering these variations when extrapolating toxicological data.

Comparative studies on 2,3',4',5-tetrachlorobiphenyl have revealed distinct metabolic patterns in rats, guinea pigs, and hamsters. nih.gov Key findings from these studies are summarized in the table below:

| Species | Metabolic Activity on 2,3',4',5-Tetrachlorobiphenyl | Key Findings |

| Rat | No metabolism to hydroxylated products in untreated liver microsomes. nih.gov | 3-hydroxylation can be induced by phenobarbital (B1680315) pretreatment. nih.gov |

| Guinea Pig | Exhibits only 3-hydroxylating activity in untreated liver microsomes. nih.gov | 3-hydroxylation is accelerated by phenobarbital pretreatment. nih.gov |

| Hamster | Shows higher 4-hydroxylation activity than 3-hydroxylation in untreated liver microsomes. nih.gov | 3-hydroxylation is accelerated by phenobarbital, while 4-hydroxylation is increased by 3-methylcholanthrene (B14862) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) pretreatment. nih.gov |

These species-specific differences in metabolic pathways are attributed to variations in the expression and activity of different cytochrome P450 isoforms. nih.gov It is reasonable to expect that the metabolism of this compound would also exhibit such species-dependent variability.

Induction of Hepatic Microsomal Enzymes

Exposure to certain PCBs can lead to the induction of hepatic microsomal enzymes, the very enzymes responsible for their metabolism. This can alter the rate and pathway of biotransformation of the parent compound and other xenobiotics.

Microbial Biotransformation Research

In the environment, microbial activity plays a crucial role in the breakdown of persistent organic pollutants like PCBs. Under anaerobic conditions, a key process in the biotransformation of PCBs is reductive dechlorination.

Anaerobic Reductive Dechlorination Processes

Anaerobic reductive dechlorination is a microbial process where chlorine atoms are removed from the biphenyl rings of PCBs and replaced with hydrogen atoms. This process is significant because it can reduce the toxicity of the PCB congeners and make them more susceptible to further degradation.

While specific studies on the anaerobic dechlorination of this compound are scarce, extensive research on other tetrachlorobiphenyl isomers demonstrates the potential for this transformation. For example, bacterial enrichment cultures from sediments have been shown to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (B164875). nih.govasm.org These cultures can remove both meta and ortho chlorines, leading to the formation of trichlorobiphenyls and dichlorobiphenyls. asm.org Similarly, anaerobic cultures from various sediments have been shown to dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871) by removing the doubly flanked meta and para chlorines to produce 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.govoup.com The microorganisms responsible for these dechlorination events are often highly specific, with different populations targeting different chlorine positions on the biphenyl rings. It is therefore likely that microbial communities in anaerobic environments could also mediate the reductive dechlorination of this compound, although the specific dechlorination pathways and resulting products would need to be experimentally determined.

Aerobic Oxidative Degradation Pathways

Characterization of Less Chlorinated Biphenyls as Metabolic and Degradation Products

The stepwise removal of chlorine atoms during anaerobic dechlorination and subsequent ring cleavage during aerobic degradation results in a variety of metabolic products.

During the anaerobic dechlorination of 2,3,4,5-tetrachlorobiphenyl, the primary products formed are 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl. nih.govnih.gov The dechlorination of 2,3,5,6-tetrachlorobiphenyl by sediment enrichment cultures initially produces both meta- and ortho-dechlorination products. nih.govnih.gov However, with successive transfers, the process becomes highly selective, yielding 2,3,5-trichlorobiphenyl and 3,5-dichlorobiphenyl (B164840) as the main products through strict ortho-dechlorination. nih.govnih.gov

Aerobic degradation of tetrachlorobiphenyls by strains like Pseudomonas sp. 2, which attacks at the 2,3- and 3,4-positions, leads to the formation of chlorinated benzoic acids as intermediates. nih.gov

Table 3: Metabolic and Degradation Products of Tetrachlorobiphenyls

| Parent Compound | Process | Key Products | Reference |

|---|---|---|---|

| 2,3,4,5-Tetrachlorobiphenyl | Anaerobic Dechlorination | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl | nih.govnih.gov |

| 2,3,5,6-Tetrachlorobiphenyl | Anaerobic Dechlorination | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govnih.gov |

Molecular and Cellular Mechanisms of 2,3,3 ,5 Tetrachlorobiphenyl Interaction

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Studies

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many halogenated aromatic hydrocarbons. t3db.ca The binding of a ligand to the AhR is a critical initiating event that can trigger a cascade of downstream cellular responses.

Ligand-Activated Transcriptional Activation of Gene Expression Pathways

Upon binding to a ligand such as a PCB congener, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby activating their transcription. t3db.ca This ligand-activated transcriptional activation is a key mechanism by which compounds like 2,3,3',5-tetrachlorobiphenyl can alter cellular function. The activation of these gene expression pathways can lead to a variety of biological effects, influencing processes from metabolism to cell growth and differentiation. t3db.ca

Induction of Phase I and Phase II Xenobiotic Metabolizing Enzymes (e.g., CYP1A1)

A primary consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, which are broadly categorized into Phase I and Phase II enzymes. t3db.ca Among the most well-studied of these is Cytochrome P450 1A1 (CYP1A1), a Phase I enzyme. The induction of CYP1A1 is considered a hallmark of AhR activation. t3db.canih.gov

Research has shown that the potency of different PCB congeners to induce CYP1A1 varies significantly. While dioxin-like PCBs are potent inducers, the capabilities of other congeners are less pronounced. For instance, in studies using rat liver cells (H4IIE), human liver cells (HepG2), and human breast cancer cells (MCF-7), the coplanar PCB congener 126 was found to induce both aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activities, both of which are associated with CYP1A1. In contrast, other coplanar PCBs like congener 77 and 169 did not induce these activities in the human cell lines. oup.com This highlights the species- and congener-specific nature of these interactions. The induction of these enzymes is a critical cellular response to xenobiotic exposure, aimed at metabolizing and facilitating the excretion of foreign compounds.

Cellular Signaling Pathway Perturbations Research

The interactions of this compound with cellular components extend beyond the classical AhR pathway, influencing a variety of other signaling cascades that are fundamental to cellular homeostasis. However, specific research detailing the perturbation of these pathways by this particular congener is limited. General research on PCBs indicates that they can interfere with numerous signaling pathways, including those involving protein kinases and calcium signaling, which can have far-reaching consequences for cell proliferation, differentiation, and apoptosis.

Modulation of Endocrine System Pathways

Polychlorinated biphenyls are well-documented endocrine-disrupting chemicals, capable of interfering with the synthesis, transport, and action of hormones. nih.govnih.gov These effects can be mediated through various mechanisms, including direct interaction with hormone receptors. nih.gov

PCBs can exhibit both estrogenic and anti-estrogenic activities, as well as anti-androgenic effects, often dependent on the specific congener, the biological system, and the presence of other hormonal signals. nih.gov For example, some PCB mixtures have been shown to directly affect gonadotropin-releasing hormone (GnRH) gene expression in hypothalamic cells, suggesting a direct impact on the central control of the reproductive axis. nih.gov The nature of these interactions is complex; for instance, the PCB mixture Aroclor 1221 was found to be stimulatory to GnRH gene expression, while Aroclor 1254 had inhibitory effects at high doses. nih.gov The endocrine-disrupting potential of this compound specifically requires more targeted investigation to fully elucidate its profile of activity.

Research on Cell-Cycle Regulation Pathways

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some PCB congeners have been shown to interfere with cell cycle progression.

A study investigating the effects of several tri- and tetrachlorobiphenyls on mammalian cells deficient in xenobiotic-metabolizing enzymes found that certain non-coplanar tetrachlorobiphenyls, such as 2,4,4',5- and 2,3',4,4'-tetrachlorobiphenyl, could induce micronuclei, a marker of chromosomal damage. In contrast, the coplanar analogs 3,4,4',5- and 3,3',4,4'-tetrachlorobiphenyl (B1197948) were inactive in this regard. nih.gov Furthermore, some trichlorobiphenyls were found to induce cell cycle arrest at the G2/M phase. nih.gov Although this study did not specifically include this compound, it highlights the potential for non-dioxin-like PCBs to exert genotoxic and cell cycle-disrupting effects independent of metabolic activation. Another study on a different biphenyl (B1667301) compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, demonstrated its ability to induce G2/M phase cell cycle arrest and apoptosis in lung cancer cells. nih.gov These findings underscore the need for further research into the specific effects of this compound on cell cycle regulatory pathways.

Comparative Mechanistic Analysis with Dioxin-like PCB Congeners

Polychlorinated biphenyls are broadly classified into two groups based on their toxicological mechanism: "dioxin-like" and "non-dioxin-like". This classification is largely determined by the congener's ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR). epa.gov

Dioxin-like PCBs, which include non-ortho and some mono-ortho substituted congeners, can adopt a planar or coplanar spatial conformation. eurofins.com.au This structural feature allows them to bind with high affinity to the AhR, initiating a cascade of toxic responses similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist. nih.govornl.gov The toxic effects of these congeners are often assessed using Toxic Equivalency Factors (TEFs), which relate their potency to that of TCDD. ornl.gov

In contrast, non-dioxin-like PCBs, which typically have two or more chlorine atoms in the ortho positions, are sterically hindered from assuming a planar conformation. eurofins.com.au This structural constraint prevents high-affinity binding to the AhR. nih.gov Consequently, their primary mechanisms of toxicity are generally considered to be independent of the AhR pathway. This compound, with two ortho-chlorines, falls into the category of non-dioxin-like PCBs.

The differential ability to bind and activate the AhR is a key mechanistic distinction between this compound and its dioxin-like counterparts. While dioxin-like PCBs exert their effects predominantly through AhR-mediated gene expression, the biological activities of non-dioxin-like congeners like this compound are likely mediated through other, less well-characterized pathways. These may include the perturbation of various cellular signaling cascades and direct interactions with other cellular targets.

| Feature | This compound (Non-Dioxin-Like) | Dioxin-Like PCBs |

| Structure | Non-coplanar due to ortho-chlorine substitution | Planar or near-planar structure |

| AhR Binding | Low affinity | High affinity |

| Primary Mechanism | AhR-independent pathways | AhR-dependent gene expression |

| CYP1A1 Induction | Weak or no induction | Potent induction |

| Toxicity Profile | Different spectrum of toxic effects | Dioxin-like toxicity (e.g., wasting syndrome, thymic atrophy) |

Structure Activity Relationships Sars and Quantitative Structure Activity Relationships Qsars for 2,3,3 ,5 Tetrachlorobiphenyl

Influence of Chlorine Substitution Patterns on Biological Potency

The biological potency of a PCB congener is significantly influenced by its chlorine substitution pattern. The number and placement of chlorine atoms determine the molecule's ability to assume a planar or coplanar conformation, which is a key factor in its interaction with biological receptors.

Key Research Findings:

Coplanarity and Toxicity: PCBs that can adopt a planar or near-planar spatial conformation are generally more toxic. This is because planarity allows them to bind to the aryl hydrocarbon receptor (AhR). epa.govtandfonline.com

Role of Ortho-Substitution: The presence of chlorine atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl (B1667301) rings hinders the molecule from achieving a planar conformation due to steric hindrance. This generally leads to a decrease in "dioxin-like" toxicity. tandfonline.comnih.gov

Meta- and Para-Substitution: Substitution at the meta (3, 3', 5, 5') and para (4, 4') positions is crucial for high-potency, dioxin-like activity. epa.govnih.gov The most potent PCB congeners, often referred to as "coplanar PCBs," lack ortho-substituents and have chlorine atoms at both para positions and at least two meta positions. epa.gov

2,3,3',5-Tetrachlorobiphenyl (PCB 72): As a mono-ortho-substituted PCB, with chlorines at positions 2, 3, 3', and 5', its biological potency is expected to be intermediate between the highly potent non-ortho "dioxin-like" PCBs and the less potent di-ortho-substituted PCBs.

A summary of the influence of chlorine substitution on PCB biological activity is presented in the table below.

| Substitution Pattern | Effect on Planarity | General Biological Potency |

| Non-ortho-substituted | High (planar) | High |

| Mono-ortho-substituted | Intermediate | Moderate |

| Di-ortho-substituted | Low (non-planar) | Low |

Correlation between Molecular Structure and AhR Binding Affinity

The primary mechanism for the dioxin-like toxicity of many PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). epa.govt3db.ca The affinity of a PCB congener for the AhR is strongly correlated with its molecular structure.

Key Research Findings:

Planarity and AhR Binding: A planar conformation is a critical requirement for high-affinity binding to the AhR. epa.govtandfonline.com

Lateral Substitution: Chlorine atoms in the lateral positions (meta and para) are essential for effective AhR binding. The most potent AhR agonists are substituted at both para positions and at least two meta positions. epa.gov

Impact of Ortho-Substitution on AhR Affinity: The presence of ortho-chlorines significantly reduces the binding affinity for the AhR. Even a single ortho-chlorine, as in the case of this compound, can decrease the binding affinity compared to non-ortho congeners. nih.govnih.gov

Quantitative Correlations: Studies have shown an excellent correlation between the AhR binding avidities of PCBs and their potencies for inducing enzymes like aryl hydrocarbon hydroxylase (AHH). epa.govnih.gov

The table below illustrates the general relationship between PCB structure and AhR binding affinity.

| PCB Congener Type | Number of Ortho-Chlorines | Expected AhR Binding Affinity |

| Coplanar PCBs | 0 | High |

| Mono-ortho Coplanar PCBs | 1 | Moderate to Low |

| Di-ortho Coplanar PCBs | 2 | Very Low to Negligible |

While specific quantitative binding data for this compound is scarce in readily available literature, its structure as a mono-ortho-substituted tetrachlorobiphenyl places its expected AhR binding affinity in the moderate to low range.

Comparative Analysis of this compound within Tetrachlorobiphenyl Isomers and Other PCB Congeners

When comparing this compound (PCB 72) to other tetrachlorobiphenyl isomers and PCB congeners, its mono-ortho substitution pattern is the most critical determinant of its relative biological activity.

Key Research Findings:

Comparison with other Tetrachlorobiphenyls:

3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77): As a non-ortho-substituted, coplanar tetrachlorobiphenyl, PCB 77 is a potent AhR agonist and a strong inducer of AHH and EROD. uky.eduresearchgate.net It is considered one of the most toxic PCB congeners.

2,2',5,5'-Tetrachlorobiphenyl (PCB 52): This di-ortho-substituted tetrachlorobiphenyl is considered a non-dioxin-like PCB with very low affinity for the AhR and weak to no AHH/EROD induction activity. nih.govsigmaaldrich.com

This compound (PCB 72): Its biological activity is expected to be significantly lower than that of PCB 77 but higher than that of PCB 52 in terms of dioxin-like effects.

Comparison with Other PCB Congeners:

The toxicity of PCBs generally increases with the degree of chlorination, but the substitution pattern is more critical than the number of chlorines. researchgate.net

Mono-ortho-substituted PCBs, like PCB 72, are generally considered to have dioxin-like toxicity, but at a much lower potency than the non-ortho-substituted congeners such as 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) and 3,3',4,4',5,5'-hexachlorobiphenyl (B73661) (PCB 169). tandfonline.comnih.gov

The following table provides a qualitative comparison of this compound with other selected PCB congeners.

| PCB Congener | IUPAC Number | Substitution Pattern | Expected Dioxin-like Potency |

| This compound | 72 | Mono-ortho | Low to Moderate |

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | Non-ortho (Coplanar) | High |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | Di-ortho | Very Low |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | Non-ortho (Coplanar) | Very High |

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | Mono-ortho | Low to Moderate |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 153 | Di-ortho | Very Low |

Advanced Analytical Methodologies for 2,3,3 ,5 Tetrachlorobiphenyl Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Congener-Specific Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the congener-specific analysis of polychlorinated biphenyls (PCBs), including 2,3,3',5-tetrachlorobiphenyl. thermofisher.com This technique offers a high degree of selectivity, which is crucial for distinguishing between the numerous PCB congeners that may be present in a sample. thermofisher.com The gas chromatograph separates the individual congeners based on their boiling points and interaction with the stationary phase of the capillary column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each congener.

For enhanced selectivity, triple quadrupole GC-MS/MS is increasingly utilized. thermofisher.com This method significantly reduces chemical background interference, leading to improved capability and productivity in environmental testing laboratories. thermofisher.com In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, further enhancing sensitivity and reducing interference from co-eluting compounds. The identification of individual compounds relies on matching chromatographic retention times and mass spectra with those of certified reference standards. nih.gov

The development of robust GC-MS methods is essential for the accurate determination of PCBs in various matrices. shimadzu.com For instance, a consolidated GC-MS/MS method can be developed for the simultaneous analysis of multiple classes of environmental contaminants, such as organochlorine pesticides (OCPs), polycyclic aromatic hydrocarbons (PAHs), and PCBs, thereby increasing laboratory productivity. thermofisher.com

Table 1: Example of GC-MS Parameters for PCB Analysis

| Parameter | Condition |

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1310 GC thermofisher.com |

| Column | Thermo Scientific™ TRACE™ TR-PCB 8 MS capillary column, 50 m × 0.25 mm × 0.25 μm pragolab.cz |

| Injector Temperature | 250°C shimadzu.com |

| Oven Program | Initial 60°C, hold 1 min. Ramp 30.0°C/min to 200°C. Ramp 10.0°C/min to 320°C. Hold 2.0 min. thermofisher.com |

| Carrier Gas | Helium nih.gov |

| Mass Spectrometer | Thermo Scientific™ TSQ™ 8000 triple quadrupole GC-MS/MS thermofisher.com |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) pragolab.cz |

This table presents a generalized set of parameters and may vary depending on the specific instrumentation and analytical goals.

Gas Chromatography-Electron Capture Detection (GC-ECD) Applications

Gas chromatography with electron capture detection (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated compounds like PCBs. clu-in.orgepa.gov The ECD is particularly sensitive to electronegative compounds, such as the chlorine atoms in PCBs, making it an ideal detector for trace-level analysis. clu-in.org

GC-ECD is often employed for routine monitoring of PCBs in environmental samples. elot.gr While it offers excellent sensitivity, its selectivity can be lower than that of mass spectrometry, potentially leading to co-elution issues where multiple compounds have the same retention time. nih.gov To mitigate this, dual-column systems with different polarity columns can be used for confirmation. epa.gov Furthermore, sample cleanup procedures are often necessary to remove interfering compounds before analysis. clu-in.org

Despite the rise of MS-based methods, GC-ECD remains a valuable tool, especially in laboratories where the primary goal is the quantification of known target PCBs and where the sample matrices are relatively clean. nih.gov Its lower operational cost and ease of use compared to GC-MS make it a practical choice for large-scale monitoring programs. nih.gov

Hyphenated Techniques and High-Resolution Mass Spectrometry (e.g., GC×GC-MS/MS, GC-HRT-TOFMS)

To overcome the limitations of single-column GC and to enhance separation power, advanced hyphenated techniques have been developed. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, particularly time-of-flight mass spectrometry (TOFMS), offers significantly improved peak capacity and resolution. gcms.cz In GC×GC, the effluent from the first column is subjected to a second, shorter column with a different stationary phase, providing an additional dimension of separation. gcms.cz This is particularly useful for separating complex mixtures of PCB congeners that co-elute on a single column. gcms.cz

High-resolution time-of-flight mass spectrometry (HRT-TOFMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte. leco.com This capability is invaluable for the unambiguous identification of compounds, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) are common. leco.com The combination of GC×GC with HRT-TOFMS represents a powerful tool for the detailed characterization of PCB profiles in environmental and biological samples. researchgate.net Research has demonstrated the ability of GC×GC-TOFMS to determine the retention times for all 209 PCB congeners, creating a valuable resource for their identification. gcms.cz

Method Development for Trace Analysis in Complex Environmental Matrices

The analysis of this compound at trace levels in complex environmental matrices such as soil, sediment, and biota presents significant challenges. thermofisher.comresearchgate.net These matrices contain a multitude of organic and inorganic compounds that can interfere with the extraction, cleanup, and analysis of the target analyte. thermofisher.com Therefore, robust method development is crucial to ensure accurate and reliable results.

Method development typically involves several key steps:

Sample Extraction: Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase microextraction (SPME) are employed to isolate PCBs from the sample matrix. researchgate.netnih.gov

Extract Cleanup: This step is critical for removing interfering compounds. Common cleanup techniques include gel permeation chromatography (GPC), silica (B1680970) gel chromatography, and acid-base partitioning. researchgate.net For example, a selective pressurized liquid extraction (S-PLE) method has been developed for the rapid determination of halogenated organic contaminants, reducing solvent consumption and analysis time. researchgate.net

Instrumental Analysis: The choice of analytical instrument and its operating conditions are optimized to achieve the desired sensitivity and selectivity. As discussed, GC-MS/MS and GC×GC-MS are powerful tools for trace analysis. thermofisher.comgcms.cz

The development of methods for analyzing PCBs in soil, for instance, often involves drying and grinding the sample, followed by extraction and cleanup before instrumental analysis. thermofisher.com The goal is to develop a method with low detection limits, good reproducibility, and high sample throughput. researchgate.net

Development of Certified Reference Materials for Calibration and Quality Control

The availability of certified reference materials (CRMs) is fundamental to ensuring the accuracy and comparability of analytical data for this compound. accustandard.comsigmaaldrich.com CRMs are highly characterized materials with a certified concentration of the analyte of interest. They are used for:

Calibration: Establishing the relationship between the instrument response and the concentration of the analyte.

Quality Control: Verifying the accuracy and precision of the analytical method on an ongoing basis. pcbtok.com This includes the use of laboratory control samples and matrix spikes. clu-in.org

Method Validation: Assessing the performance of a new or modified analytical method.

Various organizations produce and certify reference materials for PCBs. accustandard.comsigmaaldrich.com These CRMs are typically solutions of individual congeners or mixtures of congeners in a stable solvent. The certification process involves rigorous testing and inter-laboratory comparisons to establish the certified value and its uncertainty. The use of CRMs is a critical component of a laboratory's quality assurance/quality control (QA/QC) program, ensuring that the data generated are reliable and defensible. finestpcb.comhqts.comelepcb.comjhdpcb.com

Remediation Research and Strategies for 2,3,3 ,5 Tetrachlorobiphenyl Contamination

Biological Remediation Approaches

The harnessing of biological processes offers an environmentally compatible and potentially cost-effective solution for the degradation of 2,3,3',5-Tetrachlorobiphenyl. Research in this area is focused on the metabolic capabilities of various microorganisms to dechlorinate and break down this persistent organic pollutant.

Bioremediation Using Indigenous and Augmented Microbial Communities

The natural microbial communities present in contaminated sediments and soils have demonstrated the ability to reductively dechlorinate PCBs. Studies on sediments from various locations, such as the Hudson River and Baltimore Harbor, have shown that indigenous anaerobic microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure, a crucial first step in detoxification. epa.gov This process primarily targets meta- and para-substituted chlorines, leading to the formation of less chlorinated and more biodegradable congeners. epa.gov

The rate and extent of dechlorination are often dependent on the concentration of the PCBs and the availability of electron donors. epa.gov While indigenous populations show potential, their degradation capabilities can be slow and may not be sufficient for highly contaminated sites.

Bioelectrochemical System (BES) Applications for Dechlorination

Bioelectrochemical systems (BES) are an emerging technology that can potentially enhance the bioremediation of chlorinated compounds. While direct research on the application of BES for the dechlorination of this compound is limited, studies on similar compounds like 2,3,5,6-tetrachlorobiphenyl (B164875) (2,3,5,6-CB) provide valuable insights. In one study, the addition of bromoethanesulfonic acid (BES), an inhibitor of methanogenesis, only slightly inhibited the rate of ortho-dechlorination of 2,3,5,6-CB, indicating that methanogenic archaea are not essential for this process. nih.gov This suggests that in a bioelectrochemical system, where electron flow can be controlled, the dechlorination process could be optimized by steering the microbial community towards dehalorespiring bacteria.

Bioaugmentation Strategies for Enhanced Degradation

To overcome the limitations of indigenous microbial populations, bioaugmentation, the introduction of specific microorganisms with known degradative capabilities, is a promising strategy. Several bacterial strains have been identified for their ability to degrade PCBs.

Paraburkholderia xenovorans LB400 is a well-studied aerobic bacterium capable of degrading a wide range of PCB congeners, particularly those with lower chlorination levels. nih.govacs.orgnih.gov This strain utilizes the bph (biphenyl) pathway to oxidize the biphenyl rings. nih.gov Experiments with Aroclor 1248, a commercial PCB mixture, have shown that LB400 can transform a significant percentage of the total PCB concentration. nih.gov

For the initial and crucial anaerobic dechlorination of highly chlorinated congeners, dehalorespiring bacteria such as Dehalococcoides species are of great interest. nih.gov Strains like Dehalobium chlorocoercia DF-1 have demonstrated the ability to dechlorinate weathered PCBs in contaminated sediments, transforming them into less chlorinated forms that can then be targeted by aerobic bacteria like LB400. nih.govacs.org Bioaugmentation with such strains has been shown to significantly enhance the reduction of higher chlorinated PCBs. nih.gov

| Strain | Type | Target PCBs | Key Findings |

| Paraburkholderia xenovorans LB400 | Aerobic | Lower-chlorinated PCBs | Can transform a significant portion of PCB mixtures like Aroclor 1248. nih.gov |

| Dehalococcoides species | Anaerobic | Higher-chlorinated PCBs | Capable of extensive dechlorination of commercial PCB mixtures like Aroclor 1260. nih.gov |

| Dehalobium chlorocoercia DF-1 | Anaerobic | Weathered, higher-chlorinated PCBs | Enhances the dechlorination of doubly and singly flanked chlorines in contaminated sediments. acs.org |

Chemical and Physical Remediation Methods Research

In addition to biological approaches, various chemical and physical methods are being investigated to remediate this compound contamination, often with the goal of rapid and complete destruction of the pollutant.

Reductive Dechlorination Using Chemical Agents (e.g., elemental iron, nZVI)

The use of zero-valent iron (ZVI), particularly in its nanoscale form (nZVI), has emerged as a potent chemical reductant for the dechlorination of PCBs. ZVI can donate electrons that lead to the cleavage of carbon-chlorine bonds. Studies have shown that nZVI can enhance the reductive dechlorination of PCBs in contaminated soil during anaerobic composting. nih.gov The addition of nZVI has been found to increase the rate and extent of dechlorination. nih.gov

Oxidative Degradation Technologies and Catalysis

Advanced Oxidation Processes (AOPs) represent a suite of technologies that utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and mineralize organic pollutants like this compound. wikipedia.org These processes are generally non-selective and can lead to the complete destruction of the contaminant.

Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. nih.govcollectionscanada.gc.ca The photo-Fenton process enhances radical production through the use of UV light. nih.gov Studies on sandy soils contaminated with PCBs have demonstrated high removal and dechlorination percentages using the Fenton process. nih.gov

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with PCBs or be used in combination with UV light or hydrogen peroxide to generate hydroxyl radicals.

Photocatalysis: This technology often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

These oxidative technologies hold the potential for rapid and effective degradation of this compound, transforming it into less harmful inorganic compounds.

| Technology | Principle | Key Features |

| Zero-Valent Iron (ZVI/nZVI) | Reductive dechlorination by electron donation from iron. | Effective for a range of PCBs; performance can be enhanced with nanoscale particles. nih.gov |

| Fenton/Photo-Fenton | Generation of hydroxyl radicals from H₂O₂ and an iron catalyst. | High removal and dechlorination efficiency for PCBs in soil. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species like hydroxyl radicals. | Potential for complete mineralization of organic pollutants. wikipedia.org |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Remediation

A comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the remediation of the polychlorinated biphenyl (PCB) congener this compound, also known as PCB 56. While extensive research exists on the broader category of PCBs and certain other specific congeners, detailed studies and data tables focusing exclusively on the thermal desorption, incineration, and combined remediation strategies for this compound are not readily accessible. This scarcity of targeted research prevents a detailed analysis as outlined in the requested article structure.

Similarly, incineration is a proven technology for the destruction of PCBs, but the available literature does not offer specific operational data or byproduct analysis for the incineration of this compound. The effectiveness and byproducts of incineration are highly dependent on the specific congener and the operational conditions of the incinerator.

Research into combined remediation approaches, such as the integration of physical, chemical, and biological methods, also focuses on PCB mixtures like Aroclors or other specific congeners. nih.govnih.gov Strategies like soil washing followed by photocatalytic degradation have been investigated for their efficacy in removing general PCBs from soil, but congener-specific results for this compound are absent from these studies. researchgate.net Phytoremediation and bioremediation are other areas of active research, with some studies identifying metabolic pathways for certain PCBs in plants and microorganisms, but again, specific data for this compound is not provided in the reviewed materials. nih.gov

Due to the strict requirement to focus solely on this compound and the lack of specific research findings for this compound, it is not possible to generate a detailed and scientifically accurate article covering the requested sections on thermal desorption, incineration, and combined remediation strategies with the necessary data tables and in-depth analysis. The available information is too general to meet the specific constraints of the request.

Biomonitoring Research of 2,3,3 ,5 Tetrachlorobiphenyl and Its Metabolites

Methodologies for Biomonitoring in Environmental Samples and Specimen Banks

The biomonitoring of 2,3,3',5-tetrachlorobiphenyl (PCB 67) in environmental matrices relies on sophisticated analytical procedures designed to isolate and measure this specific congener, often in the presence of numerous other related compounds. The general workflow involves rigorous sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection and Preparation: For environmental samples such as soil, sediment, and water, proper collection is paramount to ensure representative data. Methodologies for solid samples often involve mixing the homogenized, wet material with a desiccant like sodium sulfate (B86663) to bind water, which helps to avoid potential contamination from laboratory air and prevents the loss of volatile compounds that can occur during drying. nih.gov For water samples, techniques like solid-phase microextraction (SPME) offer a solvent-free approach where a coated fiber adsorbs hydrophobic compounds like PCBs directly from the water, which are then thermally desorbed into the analytical instrument. nih.gov

Extraction: Accelerated Solvent Extraction (ASE) is a common technique for extracting PCBs from solid samples like soil. This method uses solvents like hexane (B92381) at elevated temperatures and pressures to efficiently remove the target compounds from the sample matrix. kemolab.hr For tissues, Soxhlet extraction using a hexane:acetone mixture for an extended period (e.g., 16 hours) is a well-established method. epa.gov

Cleanup: After extraction, the resulting extract is typically a complex mixture containing lipids, sulfur, and other compounds that can interfere with analysis. A multi-step cleanup process is therefore essential. Common steps include:

Sulfur Removal: Treatment with copper is used to eliminate sulfur, which is particularly important for sediment extracts. epa.gov

Lipid Removal: Gel permeation chromatography (GPC) is a widely used technique to separate large lipid molecules from the smaller PCB molecules. epa.gov

Fractionation: Adsorbents like silica (B1680970) gel or Florisil® are used in column chromatography to separate PCBs from other co-extracted compounds, such as pesticides. kemolab.hrepa.gov

Environmental Specimen Banks (ESBs): ESBs are critical for long-term environmental monitoring, providing an archive of samples for both current and future analysis. umweltbundesamt.de These banks systematically collect and cryogenically store a wide array of environmental and biological samples, including animal tissues, plants, sediments, and human fluids, at temperatures below -150°C to maintain their chemical integrity for decades. umweltbundesamt.deumweltbundesamt.de This allows for retrospective analysis, enabling scientists to track long-term trends of pollutants like PCB 67 and to analyze historical samples with new, more advanced analytical techniques as they become available. umweltbundesamt.de Prominent ESBs are operated in Germany, the United States, Japan, and other countries, forming an international network for global environmental monitoring. umweltbundesamt.de

The table below summarizes common methodologies for biomonitoring in environmental samples.

| Step | Methodology | Description | Matrices |

| Extraction | Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure for rapid extraction. | Soil, Solid Waste |

| Soxhlet Extraction | Continuous solvent extraction over a long period. | Soil, Sediment, Tissue | |

| Solid-Phase Microextraction (SPME) | Solvent-free method using a coated fiber to adsorb analytes. | Water | |

| Cleanup | Copper Treatment | Removes elemental sulfur interference. | Sediment, Soil |

| Gel Permeation Chromatography (GPC) | Separates analytes from high-molecular-weight interferences like lipids. | Tissue, Biota | |

| Adsorption Chromatography | Uses materials like Florisil® or silica to separate PCBs from other contaminants. | All Extracts | |

| Archiving | Cryogenic Storage | Long-term storage of samples at ultra-low temperatures (< -150°C). | All Sample Types |

Detection and Quantification in Biological Matrices (e.g., animal tissues, bodily fluids)

Detecting and quantifying this compound and its metabolites in biological matrices such as animal tissues and bodily fluids requires highly sensitive and specific analytical methods. The process involves extraction from the complex biological matrix, cleanup to remove interfering substances, and instrumental analysis, typically by gas chromatography coupled with mass spectrometry (GC-MS).

Analytical Techniques: High-resolution gas chromatography (HRGC) is indispensable for separating individual PCB congeners from each other. researchgate.net For detection and quantification, mass spectrometry (MS) is the preferred technique. Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. nih.govresearchgate.net For the analysis of metabolites, which are more polar than the parent PCBs, derivatization is often required. For instance, hydroxylated PCB metabolites (OH-PCBs) are typically methylated with diazomethane (B1218177) to make them more volatile and suitable for GC analysis. nih.govnih.gov Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is also used, particularly for identifying a broader range of metabolites, including sulfated and glucuronidated conjugates, which may not be amenable to GC analysis. nih.govresearchgate.netacs.org

Metabolites and Distribution in Tissues: While specific metabolic pathways for PCB 67 are not extensively documented, studies on similar tetrachlorobiphenyls, such as PCB 52 (2,2',5,5'-Tetrachlorobiphenyl), provide significant insights. Metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.gov These can be further conjugated to form sulfates or glucuronides for excretion or undergo further biotransformation. nih.gov

Studies on PCB 52 in rats have identified mono-hydroxylated metabolites, as well as sulfated and methylated metabolites, primarily in the liver and serum. nih.govresearchgate.net The parent compound tends to accumulate in lipid-rich tissues. For example, following exposure, tetrachlorobiphenyls have been detected in adipose tissue, brain, liver, and serum. nih.gov Research on laying quails has shown that tetrachlorobiphenyls can be strongly deposited in the yolk of growing follicles and eggs, indicating that this is a significant route of elimination and maternal transfer in birds. nih.gov

Quantification in Biological Samples: Quantitative data for this compound (PCB 67) in biological tissues is limited, but it has been detected in environmental monitoring studies. For instance, an analysis of fish tissue samples collected from Richland Creek at a site in Monroe County, Indiana, identified and quantified PCB 67 using EPA modified Method 1668A, a high-resolution method for congener-specific PCB analysis.

The table below presents the concentration of PCB 67 found in various fish species from that study. epa.gov

| Sample ID | Fish Species | Concentration of this compound (PCB 67) (ng/kg, wet weight) |

| NL-F01-081803 | Longear Sunfish | 1,180 |

| NL-F02-081803 | Longear Sunfish | 1,100 |

| NL-F03-081803 | Longear Sunfish | 1,460 |

Data sourced from a 2004 analysis of fish tissue samples. epa.gov

Integration into National and International Biomonitoring Programs and Surveys

The integration of specific PCB congeners into large-scale biomonitoring programs is essential for assessing public health risks and tracking the effectiveness of environmental regulations. However, most major national programs tend to focus on a limited number of the most abundant or toxicologically significant PCB congeners, and this compound (PCB 67) is not typically one of them.

National Programs: In the United States, the Centers for Disease Control and Prevention (CDC) conducts the National Health and Nutrition Examination Survey (NHANES), which measures levels of various environmental chemicals in the blood and urine of the U.S. population. epa.gov While NHANES has measured up to 38 PCB congeners in some survey cycles, routine reporting and public health indicators often focus on a small subset, such as PCBs 118, 138, 153, and 180, which are generally found at higher levels in human blood. epa.gov The publicly available CDC biomonitoring data tables list results for several tetrachlorobiphenyls, but not specifically for PCB 67. cdc.gov Similarly, other national programs, like Canada's Canadian Health Measures Survey (CHMS), also prioritize a select group of PCBs for national-level reporting.

International Efforts and Comprehensive Monitoring: While large-scale national surveys may not report PCB 67, it may be included in more comprehensive or targeted monitoring studies. International bodies recognize the limitations of focusing on only a few congeners. For example, the United Nations Environment Programme (UNEP) has recommended a suite of 30 ortho-substituted congeners for more thorough environmental monitoring, as relying on a smaller number can significantly underestimate total PCB concentrations, especially in abiotic samples like air and sediment. nih.gov It is within these more detailed, research-oriented or regionally-focused monitoring efforts that data on less prevalent congeners like PCB 67 are more likely to be generated. The detection of PCB 67 in fish tissue as part of a site-specific environmental investigation is a clear example of such targeted monitoring. epa.gov

The archiving of samples in environmental specimen banks also provides a mechanism for future analysis of a wider range of congeners. umweltbundesamt.deumweltbundesamt.de As analytical techniques improve and scientific interest evolves, these archived samples can be re-analyzed to assess historical exposure to compounds like PCB 67 that were not initially targeted by monitoring programs.

Q & A

Q. What analytical methods are recommended for quantifying 2,3,3',5-Tetrachlorobiphenyl in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron impact ionization (EI). Calibrate with certified reference standards (e.g., 100 µg/mL in hexane) .

- High-Resolution Mass Spectrometry (HRMS): EPA Method 1668C employs isotope dilution HRMS for precise quantification in air emissions, achieving detection limits of 40 pg .

- Quality Control: Spike samples with ¹³C-labeled analogs (e.g., 3,3',4,4'-Tetrachlorobiphenyl ¹³C12) to correct for matrix effects and recovery losses .

Q. How does the chlorination pattern of this compound influence its environmental persistence?

Methodological Answer:

- Hydrophobicity and Bioaccumulation: The compound's log Kow (~6.1) predicts significant bioaccumulation in lipid-rich tissues. Use fugacity models to assess partitioning between water, sediment, and biota .

- Photodegradation: Design lab experiments under UV light (254 nm) to measure half-lives in aqueous matrices. Compare degradation pathways with ortho-substituted congeners (e.g., PCB-52) to identify structural stability .

Q. What are the primary challenges in synthesizing high-purity this compound for reference standards?

Methodological Answer:

- Synthetic Routes: Optimize Ullmann coupling using 2,3-dichlorobenzene and 3,5-dichlorophenylboronic acid. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity .

- Certification: Validate purity using nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC). Cross-check against NIST-certified materials .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between this compound and structurally similar PCBs in chromatographic analysis?

Methodological Answer:

- Tandem Mass Spectrometry (MS/MS): Use diagnostic ion transitions (e.g., m/z 292 → 222 for PCB-57) to differentiate from co-eluting congeners like PCB-56 (2,3,3',4'-Tetrachlorobiphenyl) .

- Alternative Columns: Compare retention times on DB-XLB vs. DB-17 columns to exploit selectivity differences. For example, PCB-57 elutes earlier on DB-XLB than PCB-56 .

Q. What experimental strategies address contradictions in reported toxic equivalency factors (TEFs) for this compound?

Methodological Answer:

- In Vitro Assays: Conduct competitive Ah receptor binding assays (e.g., using HepG2 cells) alongside dioxin-responsive luciferase reporters. Normalize results to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) .

- Meta-Analysis: Aggregate data from WHO-monitored studies to statistically evaluate TEF variability. Apply multivariate regression to isolate confounding factors (e.g., metabolic degradation in vivo) .

Q. How do non-coplanar PCB congeners like this compound interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer:

- Enzyme Kinetics: Use recombinant CYP1A1/2 isoforms to measure Michaelis-Menten parameters (Km, Vmax). Compare hydroxylation rates with coplanar PCBs (e.g., PCB-126) .

- Metabolite Profiling: Employ LC-QTOF-MS to identify hydroxylated and methylsulfonyl metabolites. Correlate metabolite structures with endocrine disruption potential .

Q. What experimental designs mitigate matrix interference when analyzing this compound in complex environmental samples?

Methodological Answer:

- Sample Preparation: Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) for sediment samples. Cleanup via Florisil® cartridges to remove lipids and pigments .

- Matrix-Matched Calibration: Prepare calibration curves in blank matrix extracts (e.g., lake sediment) to account for signal suppression/enhancement in GC-ECD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.